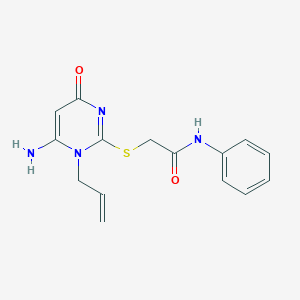![molecular formula C13H18NO2+ B280474 ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate](/img/structure/B280474.png)
ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using a variety of methods, each with its own advantages and limitations. In
作用機序
The mechanism of action of ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, it may increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects
Ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, it may also have anti-inflammatory and antioxidant properties. It has also been shown to improve cognitive function and memory in animal studies.
実験室実験の利点と制限
One of the main advantages of ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate is its potential as a new drug for the treatment of neurological disorders. However, there are also some limitations to using this compound in lab experiments. For example, it may be difficult to obtain in large quantities, and its stability and solubility may vary depending on the conditions of the experiment.
将来の方向性
There are a number of future directions for research on ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate. One area of focus may be on further elucidating its mechanism of action and identifying the specific neurotransmitter systems that are affected by this compound. Another area of research may be on developing more efficient and cost-effective methods for synthesizing this compound. Additionally, there may be potential applications for this compound in other areas of medicine, such as cancer treatment or cardiovascular disease.
合成法
The synthesis of ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate can be achieved using various methods. One of the most common methods involves the reaction of 2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
Ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be able to prevent or slow down the progression of these diseases.
特性
分子式 |
C13H18NO2+ |
|---|---|
分子量 |
220.29 g/mol |
IUPAC名 |
ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C13H18NO2/c1-3-16-13(15)9-14-10(2)7-8-11-5-4-6-12(11)14/h7-8H,3-6,9H2,1-2H3/q+1 |
InChIキー |
RQBQSJJITDZPIH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=C(C=CC2=C1CCC2)C |
正規SMILES |
CCOC(=O)C[N+]1=C(C=CC2=C1CCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)



![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)

![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280416.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)